molecular formula C14H22ClN5O2S B10926555 N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10926555
M. Wt: 359.9 g/mol
InChI Key: XLDYSYJSXAWRCL-UHFFFAOYSA-N
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Description

N~4~-[3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a chloro and dimethyl group, while the other is linked to a sulfonamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of two pyrazole rings, a chloro and dimethyl substitution, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H22ClN5O2S

Molecular Weight

359.9 g/mol

IUPAC Name

N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)butyl]-1,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H22ClN5O2S/c1-9(20-12(4)14(15)10(2)18-20)6-7-17-23(21,22)13-8-16-19(5)11(13)3/h8-9,17H,6-7H2,1-5H3

InChI Key

XLDYSYJSXAWRCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NCCC(C)N2C(=C(C(=N2)C)Cl)C

Origin of Product

United States

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